molecular formula C20H21N5O4 B1664113 3-(4-Allylpiperazin-1-YL)-2-quinoxalinecarbonitrile maleate CAS No. 201216-42-4

3-(4-Allylpiperazin-1-YL)-2-quinoxalinecarbonitrile maleate

Cat. No. B1664113
M. Wt: 395.4 g/mol
InChI Key: UHLVYEOCPBNJNA-BTJKTKAUSA-N
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Description

The compound “3-(4-Allylpiperazin-1-YL)-2-quinoxalinecarbonitrile maleate” appears to contain several functional groups, including an allyl group, a piperazine ring, a quinoxaline ring, and a nitrile group. These groups could potentially confer a variety of chemical properties to the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperazine ring and a quinoxaline ring suggests that the compound may have a complex, multi-ring structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the allyl group might participate in reactions with electrophiles, and the nitrile group could undergo hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action (if applicable), and assessment of its safety and potential uses .

properties

IUPAC Name

(Z)-but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5.C4H4O4/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16;5-3(6)1-2-4(7)8/h2-6H,1,7-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLVYEOCPBNJNA-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Allylpiperazin-1-YL)-2-quinoxalinecarbonitrile maleate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Allylpiperazin-1-YL)-2-quinoxalinecarbonitrile maleate
Reactant of Route 2
3-(4-Allylpiperazin-1-YL)-2-quinoxalinecarbonitrile maleate
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3-(4-Allylpiperazin-1-YL)-2-quinoxalinecarbonitrile maleate
Reactant of Route 4
3-(4-Allylpiperazin-1-YL)-2-quinoxalinecarbonitrile maleate
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3-(4-Allylpiperazin-1-YL)-2-quinoxalinecarbonitrile maleate
Reactant of Route 6
3-(4-Allylpiperazin-1-YL)-2-quinoxalinecarbonitrile maleate

Citations

For This Compound
3
Citations
T Dürk, E Panther, T Müller, S Sorichter… - International …, 2005 - academic.oup.com
The neurotransmitter 5-hydroxytryptamine (5-HT), commonly known as serotonin, is released at peripheral sites from activated enterochromaffin cells, mast cells and platelets. In this …
Number of citations: 242 academic.oup.com
F Ros, O Taboureau, M Pintore, JR Chretien - Chemometrics and intelligent …, 2003 - Elsevier
A new data mining method, derived from Fuzzy Logic concepts, was developed in order to classify biochemical databases and to predict the activities of large series of untested …
Number of citations: 13 www.sciencedirect.com
Y Geng, C Yates, RT Peterson - Cell Reports Methods, 2023 - cell.com
It has been a major challenge to systematically evaluate and compare how pharmacological perturbations influence social behavioral outcomes. Although some pharmacological …
Number of citations: 3 www.cell.com

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